5-(4-Chlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione
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Overview
Description
5-(4-Chlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione is a synthetic organic compound that belongs to the class of triazolidine derivatives This compound is characterized by its unique structure, which includes a triazolidine ring substituted with chlorophenyl, dimethylphenyl, and ethyl groups
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl isothiocyanate to yield the desired triazolidine-3-thione compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used as a building block in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the development of therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
When compared to other triazolidine derivatives, 5-(4-Chlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione stands out due to its unique substitution pattern and chemical properties. Similar compounds include:
5-(4-Chlorophenyl)-2-phenyl-1,2,4-triazolidine-3-thione: Lacks the dimethylphenyl and ethyl groups, resulting in different chemical reactivity and biological activity.
5-(4-Methylphenyl)-2-(3,4-dimethylphenyl)-1,2,4-triazolidine-3-thione: Substitutes the chlorophenyl group with a methylphenyl group, altering its chemical and biological properties.
5-(4-Chlorophenyl)-2-(3,4-dimethylphenyl)-1,2,4-triazolidine-3-one:
Properties
CAS No. |
573694-99-2 |
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Molecular Formula |
C18H20ClN3S |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C18H20ClN3S/c1-4-18(14-6-8-15(19)9-7-14)20-17(23)22(21-18)16-10-5-12(2)13(3)11-16/h5-11,21H,4H2,1-3H3,(H,20,23) |
InChI Key |
IESZLNMUODLFMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC(=C(C=C2)C)C)C3=CC=C(C=C3)Cl |
solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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